Ethyl 4-bromo-3-hydroxybutanoate
Overview
Description
Ethyl 4-bromo-3-hydroxybutanoate is an organic compound with the molecular formula C6H11BrO3. It is a derivative of butanoic acid and contains both bromine and hydroxyl functional groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the asymmetric reduction of ethyl 4-halo-3-oxobutanoate, which can be prepared via the diketene route using either chlorine or bromine . Another method includes the enzymatic reduction of methyl 4-bromo-3-oxobutyrate to methyl (S)-4-bromo-3-hydroxybutyrate using specific enzymes such as β-keto ester reductase and alcohol dehydrogenase .
Industrial Production Methods
For industrial production, biocatalytic processes using E. coli transformants have been developed. These processes involve the expression of specific enzymes that catalyze the reduction of prochiral carbonyl compounds to produce this compound with high optical purity and productivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ethyl 4-bromo-3-oxobutanoate.
Reduction: Ethyl 3-hydroxybutanoate.
Substitution: Ethyl 4-hydroxy-3-hydroxybutanoate or ethyl 4-amino-3-hydroxybutanoate.
Scientific Research Applications
Ethyl 4-bromo-3-hydroxybutanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, such as statins.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which ethyl 4-bromo-3-hydroxybutanoate exerts its effects involves its interaction with specific enzymes and molecular targets. For example, in biocatalytic processes, the compound is reduced by enzymes such as β-keto ester reductase and alcohol dehydrogenase, leading to the formation of optically pure products . The molecular pathways involved in these reactions include the reduction of carbonyl groups and the substitution of bromine atoms with other functional groups .
Comparison with Similar Compounds
Ethyl 4-bromo-3-hydroxybutanoate can be compared with other similar compounds, such as:
Ethyl 4-chloro-3-hydroxybutanoate: Similar in structure but contains chlorine instead of bromine.
Ethyl 4-cyano-3-hydroxybutanoate: Contains a cyano group instead of a bromine atom.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which makes it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
ethyl 4-bromo-3-hydroxybutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZRKZQHJNWBEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CBr)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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